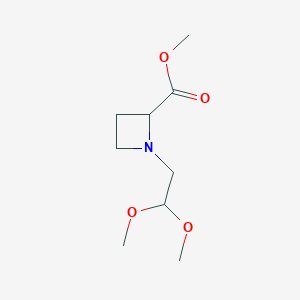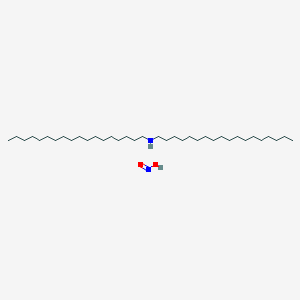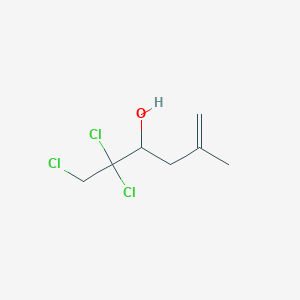![molecular formula C11H19I B14514770 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane CAS No. 62947-54-0](/img/structure/B14514770.png)
1-tert-Butyl-4-iodobicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-iodobicyclo[221]heptane is a bicyclic organic compound characterized by its unique structure, which includes a tert-butyl group and an iodine atom attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane typically involves the iodination of a bicyclo[2.2.1]heptane derivative. One common method is the reaction of 1-tert-butylbicyclo[2.2.1]heptane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acetone, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products:
Substitution: 1-tert-Butyl-4-hydroxybicyclo[2.2.1]heptane, 1-tert-Butyl-4-cyanobicyclo[2.2.1]heptane.
Oxidation: 1-tert-Butyl-4-oxobicyclo[2.2.1]heptane.
Reduction: 1-tert-Butylbicyclo[2.2.1]heptane.
Applications De Recherche Scientifique
1-tert-Butyl-4-iodobicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of novel materials with unique properties.
Mécanisme D'action
The mechanism by which 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the iodine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- 1-tert-Butyl-4-chlorobicyclo[2.2.1]heptane
- 1-tert-Butyl-4-bromobicyclo[2.2.1]heptane
- 1-tert-Butyl-4-fluorobicyclo[2.2.1]heptane
Comparison: 1-tert-Butyl-4-iodobicyclo[2.2.1]heptane is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This makes it more reactive in substitution reactions and can influence the compound’s physical properties, such as boiling point and solubility .
Propriétés
Numéro CAS |
62947-54-0 |
|---|---|
Formule moléculaire |
C11H19I |
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
1-tert-butyl-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19I/c1-9(2,3)10-4-6-11(12,8-10)7-5-10/h4-8H2,1-3H3 |
Clé InChI |
YSRPWDDXGPIVNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C12CCC(C1)(CC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)

![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)



![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
